molecular formula C10H7ClN2O2 B1317075 6-Chloro-8-methyl-5-nitroquinoline CAS No. 27527-95-3

6-Chloro-8-methyl-5-nitroquinoline

Cat. No. B1317075
CAS RN: 27527-95-3
M. Wt: 222.63 g/mol
InChI Key: KKLDDPKYUWMGOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-Chloro-8-methyl-5-nitroquinoline, has been a topic of interest in the field of synthetic organic chemistry . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 6-Chloro-8-methyl-5-nitroquinoline is characterized by a fused ring system containing a benzene ring and a pyridine ring . The molecular formula is C9H5ClN2O2, and the molecular weight is 208.605 .


Chemical Reactions Analysis

Quinoline derivatives, including 6-Chloro-8-methyl-5-nitroquinoline, are known for their versatile applications in industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . Various synthesis protocols have been reported for the construction and functionalization of this scaffold .

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-8-methyl-5-nitroquinoline has been a focal point of research due to its intriguing chemical properties and potential as a precursor in various synthetic pathways. Studies have explored its reactions and the synthesis of related compounds, highlighting the versatility of nitroquinoline derivatives in organic synthesis.

  • Synthesis of Quinoline Derivatives : The synthesis of various nitroquinoline derivatives, including those related to 6-chloro-8-methyl-5-nitroquinoline, demonstrates their potential as intermediates in the production of complex organic molecules. These compounds serve as key building blocks in the synthesis of a wide range of chemicals, showcasing their applicability in medicinal chemistry and materials science (Dyablo et al., 2015).

  • Vicarious Nucleophilic Substitution : Research into the vicarious nucleophilic substitution of hydrogen in nitroquinolines has shed light on the reactivity of these compounds, providing valuable insights into their chemical behavior. This knowledge is crucial for developing new synthetic routes and understanding the mechanisms underlying their reactions (Mąkosza et al., 1986).

  • Nucleophilic Displacement in Aromatic Compounds : Studies on the direct amination of nitroquinoline derivatives via nucleophilic displacement of aromatic hydrogen have expanded our understanding of these reactions. This research is instrumental in the development of novel synthetic methodologies, potentially leading to the discovery of new drugs and materials (Wantulok et al., 2021).

Applications in Material Science and Catalysis

The exploration of 6-chloro-8-methyl-5-nitroquinoline and its derivatives extends beyond organic synthesis, touching upon areas such as material science and catalysis. The chemical properties of these compounds make them suitable candidates for various applications, including the development of new materials and catalysts.

  • Development of New Materials : The structural and chemical properties of nitroquinoline derivatives are being explored for their potential applications in creating novel materials. These materials could have unique optical, electrical, or mechanical properties, making them suitable for use in a variety of industries (Gotoh & Ishida, 2020).

  • Catalytic Applications : The reactivity of nitroquinoline compounds suggests their potential use as catalysts or catalyst precursors in organic synthesis. Research into their catalytic activities could lead to more efficient and selective synthetic processes, benefiting pharmaceutical manufacturing and other chemical industries (Živković et al., 2018).

Safety And Hazards

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 6-Chloro-8-methyl-5-nitroquinoline . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

6-chloro-8-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-5-8(11)10(13(14)15)7-3-2-4-12-9(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLDDPKYUWMGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-8-methyl-5-nitroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DM Bailey, S Archer, D Wood, D Rosi… - Journal of Medicinal …, 1970 - ACS Publications
The title compound (XVIII) has beensynthesized chemically in a seven-step sequence and also by microbiological oxidation of 6-chloro-5-{[2-(dieihylamino) ethyl] amino}-8-…
Number of citations: 10 pubs.acs.org
JB Niederl, MB Hundert - Journal of the American Chemical …, 1950 - ACS Publications
… Bromo - 8 methy 1-5 nitroquinoline, 6chloro-8-methyl-5-nitroquinoline, 2-chloro derivatives, and 2-hydroxy derivatives of these nitroquinolines were …
Number of citations: 1 pubs.acs.org
TA Irving, JL Greene Jr, JG Peterson… - Journal of the American …, 1950 - ACS Publications
… Bromo - 8 methy 1-5 nitroquinoline, 6chloro-8-methyl-5-nitroquinoline, 2-chloro derivatives, and 2-hydroxy derivatives of these nitroquinolines were …
Number of citations: 0 pubs.acs.org
J Wright, G Bolton, M Creswell, D Downing… - Bioorganic & Medicinal …, 1996 - Elsevier
… Exposure of 6-chloro-5-nitroquinoline or 6-chloro-8-methyl-5-nitroquinoline '3 to phenylsulphinic acids as in Scheme 1 gave analogs of 1 and 2 in which the 8-amino group was …
Number of citations: 32 www.sciencedirect.com

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